molecular formula C21H26O7 B13825066 4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol

4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol

Cat. No.: B13825066
M. Wt: 390.4 g/mol
InChI Key: NMXIXLIMGIBNFS-OFSRWKALSA-N
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Description

4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of the core phenolic structure, followed by the introduction of methoxy and hydroxyprop-1-enyl groups through controlled reactions. Common reagents used in these steps include methanol, sodium hydroxide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenolic compounds with methoxy and hydroxy groups, such as:

  • 4-hydroxy-3-methoxyphenylpropanoic acid
  • 4-hydroxy-3-methoxybenzaldehyde

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-18-12-15(7-8-16(18)24)21(27-3)20(13-23)28-17-9-6-14(5-4-10-22)11-19(17)26-2/h4-9,11-12,20-24H,10,13H2,1-3H3/b5-4+/t20-,21-/m0/s1

InChI Key

NMXIXLIMGIBNFS-OFSRWKALSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)OC

Origin of Product

United States

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